7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane
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Overview
Description
7-[(Pyridin-3-yl)methyl]-7-azabicyclo[221]heptane is a bicyclic compound that features a pyridine ring attached to a bicyclo[221]heptane structure containing an aza nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This approach allows for the functionalization of the bicyclo[2.2.1]heptane structure with a pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane include other bicyclo[2.2.1]heptane derivatives containing an aza nitrogen atom and various substituents . Examples include:
- Bicyclo[2.2.1]heptane derivatives with nitro groups
- Bicyclo[2.2.1]heptane derivatives with different heterocycles
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring with a bicyclic structure containing an aza nitrogen atom. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
7-(pyridin-3-ylmethyl)-7-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-10(8-13-7-1)9-14-11-3-4-12(14)6-5-11/h1-2,7-8,11-12H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDKHPSUXHBJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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